![molecular formula C13H31NO4Si3 B8039144 Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)
Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate
Overview
Description
Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate is a useful research compound. Its molecular formula is C13H31NO4Si3 and its molecular weight is 349.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Preparation and Reactivity of Persistent and Stable Silyl-Substituted Bisketenes : This study discusses the formation of 2,3-Bis(trimethylsilyl)-1,3-butadiene-1,4-dione from 3,4-bis-(trimethylsilyl)cyclobut-3-ene-1,2-dione, highlighting the potential use of these compounds in synthetic chemistry (Zhao, Allen, & Tidwell, 1993).
Efficient Synthesis of 1,2,4-Dithiazolidine-3,5-Diones from Bis(chlorocarbonyl)disulfane Plus Bis(trimethylsilyl)amines : This research shows the use of Bis(trimethylsilyl)amines in synthesizing dithiasuccinoyl (Dts)-amines, which are useful in peptide, glycopeptide, and PNA syntheses (Barany et al., 2005).
Elementorganische Amin/Imin-Verbindungen : This paper details the two-step synthesis of [Bis(trimethylsilyl)]amino- N -t-butylphospha(III)azene and its reactions, demonstrating the versatility of Bis(trimethylsilyl) compounds in organometallic chemistry (Scherer & Kuhn, 1974).
Specific Quantitative Gas-Liquid Chromatographic Analysis of Methyldopa : This study uses Bis(trimethylsilyl) compounds for the chromatographic analysis of methyldopa and related amino acids, indicating their role in analytical chemistry (Watson & Lawrence, 1975).
Silylations with Bis(trimethylsilyl)acetamide, a Highly Reactive Silyl Donor : This paper explores the use of Bis(trimethylsilyl)acetamide in silyl-proton exchange reactions, highlighting its utility in the preparation of various organic compounds (Klebe, Finkbeiner, & White, 1966).
Intramolecular Alkene Hydroaminations Catalyzed by Simple Amido Derivatives of the Group 3 Metals : This study demonstrates the catalytic properties of Bis(trimethylsilyl) amides, particularly in alkene hydroaminations, indicating their potential in catalysis (Kim, Livinghouse, & Bercaw, 2001).
properties
IUPAC Name |
bis(trimethylsilyl) 2-(trimethylsilylamino)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31NO4Si3/c1-19(2,3)14-11(13(16)18-21(7,8)9)10-12(15)17-20(4,5)6/h11,14H,10H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMXPIJTHHSEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31NO4Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B8039064.png)

![5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B8039082.png)

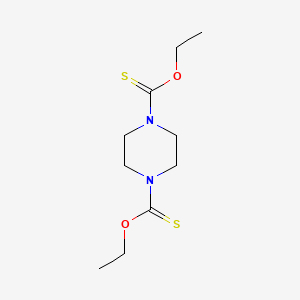
![13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione](/img/structure/B8039105.png)
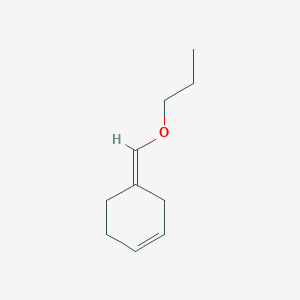
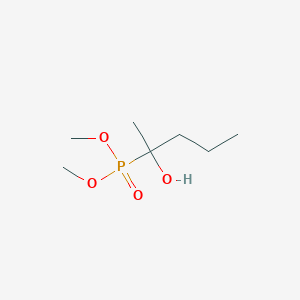
![2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran](/img/structure/B8039124.png)

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)
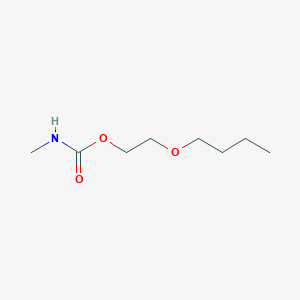
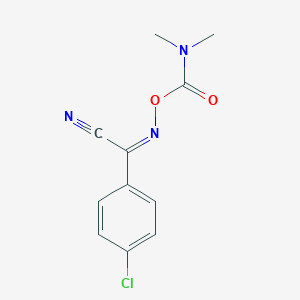
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)